

MGR1 (CITED1) Antibody Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MGR1

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This guide provides a comparative analysis of the potential cross-reactivity of **MGR1** (CITED1) antibodies with other proteins, focusing on its closely related homolog, MRG1 (CITED2). Due to the limited availability of direct experimental data from manufacturers on cross-reactivity with CITED2, this guide combines a theoretical assessment based on protein sequence similarity with a review of available antibody validation information.

Executive Summary

MGR1, also known as Cbp/p300-interacting transactivator with Glu/Asp-rich carboxy-terminal domain 1 (CITED1), shares significant sequence homology with MRG1 (CITED2). This similarity raises the potential for cross-reactivity of antibodies designed to target **MGR1**. While many manufacturers of **MGR1** antibodies claim high specificity, explicit experimental data demonstrating a lack of cross-reactivity with CITED2 is often not provided in publicly available datasheets. This guide aims to provide researchers with the available information to make informed decisions when selecting an **MGR1** antibody.

Protein Sequence Homology: MGR1 (CITED1) vs. MRG1 (CITED2)

To assess the potential for antibody cross-reactivity, a primary step is to evaluate the sequence similarity between the target protein and its homologs. **MGR1** (CITED1) and MRG1 (CITED2)

are both transcriptional coactivators and share conserved domains.

A pairwise sequence alignment of human **MGR1** (CITED1) and MRG1 (CITED2) reveals a significant degree of identity and similarity, particularly within conserved regions that could be immunogenic.

Table 1: Pairwise Sequence Alignment Metrics for Human **MGR1** (CITED1) and MRG1 (CITED2)

Metric	Value
Identity	43.8%
Similarity (Positives)	58.0%
Gaps	12.4%

Note: These values were calculated using a standard protein-protein BLAST alignment with the BLOSUM62 matrix.

The observed sequence similarity, particularly the presence of conserved regions, underscores the theoretical potential for antibodies generated against **MGR1** to cross-react with MRG1. The degree of cross-reactivity will largely depend on the specific epitope recognized by the antibody.

Comparison of Commercially Available **MGR1** (CITED1) Antibodies

The following table summarizes key information for a selection of commercially available **MGR1** (CITED1) antibodies. This information is based on publicly available data from manufacturer websites and datasheets. Notably, direct experimental validation of cross-reactivity with CITED2 is generally absent.

Table 2: Comparison of Selected Commercial **MGR1** (CITED1) Antibodies

Antibody/Vendor	Product Number	Type	Immunogen	Stated Specificity/Validation	Availability of CITED2 Cross-Reactivity Data
Sigma-Aldrich (Prestige Antibodies®)	HPA007103	Polyclonal (Rabbit)	Recombinant human CITED1 (aa 1-193)	High specificity claimed based on antigen design and validation on protein arrays.[1]	Not explicitly provided.
Proteintech	26999-1-AP	Polyclonal (Rabbit)	Recombinant human CITED1	Validated in WB, IHC, IF, IP.	Not explicitly provided.[2]
Abcam	ab302954	Monoclonal (Rabbit)	Recombinant fragment within Human CITED1	Validated in WB, IHC, ICC/IF, Flow Cytometry.	Not explicitly provided.[3]
Novus Biologicals	NBP2-46292	Monoclonal (Mouse)	Full length human recombinant protein of human CITED1	Validated in WB, IHC.	Not explicitly provided.

Experimental Protocols

To rigorously assess the cross-reactivity of an **MGR1** (CITED1) antibody, the following experimental protocols are recommended.

Western Blotting for Cross-Reactivity Assessment

Objective: To determine if an anti-**MGR1** (CITED1) antibody detects MRG1 (CITED2).

Methodology:

- Protein Lysate Preparation: Prepare whole-cell lysates from cell lines known to express **MGR1** (e.g., melanoma cell lines) and cell lines expressing MRG1 (widely expressed). If possible, use recombinant human **MGR1** and MRG1 proteins as positive and negative controls.
- SDS-PAGE: Separate the protein lysates and recombinant proteins on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-**MGR1** (CITED1) antibody at the manufacturer's recommended dilution overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Compare the signal intensity for **MGR1** and MRG1. The presence of a band at the expected molecular weight for MRG1 indicates cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity

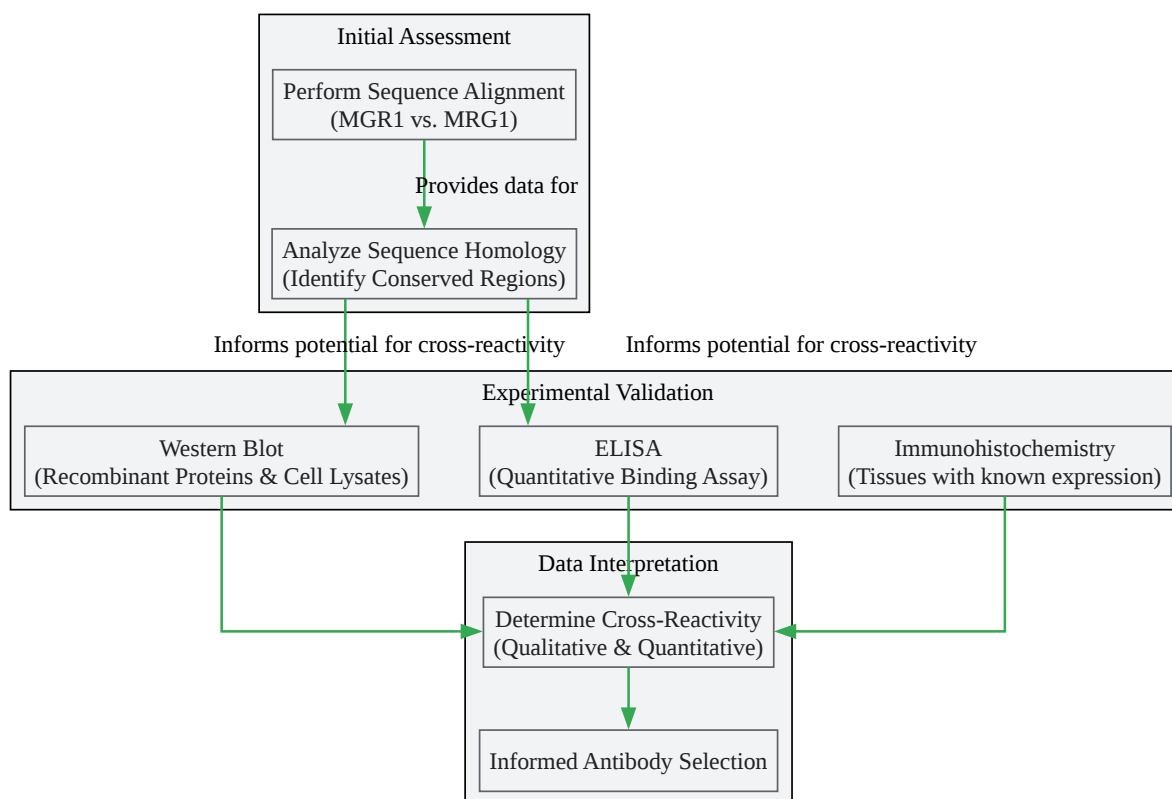
Objective: To quantify the binding affinity of an anti-**MGR1** (CITED1) antibody to both **MGR1** and MRG1.

Methodology:

- Coating: Coat the wells of a 96-well plate with purified recombinant **MGR1** and MRG1 proteins at various concentrations. Incubate overnight at 4°C.
- Washing: Wash the wells three times with wash buffer (e.g., PBST).
- Blocking: Block the wells with a blocking buffer for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Primary Antibody Incubation: Add serial dilutions of the anti-**MGR1** (CITED1) antibody to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add a TMB substrate and stop the reaction with a stop solution.
- Measurement: Read the absorbance at 450 nm using a plate reader.
- Analysis: Generate binding curves and calculate the EC50 values for both **MGR1** and MRG1 to determine the relative binding affinity.

Visualizations

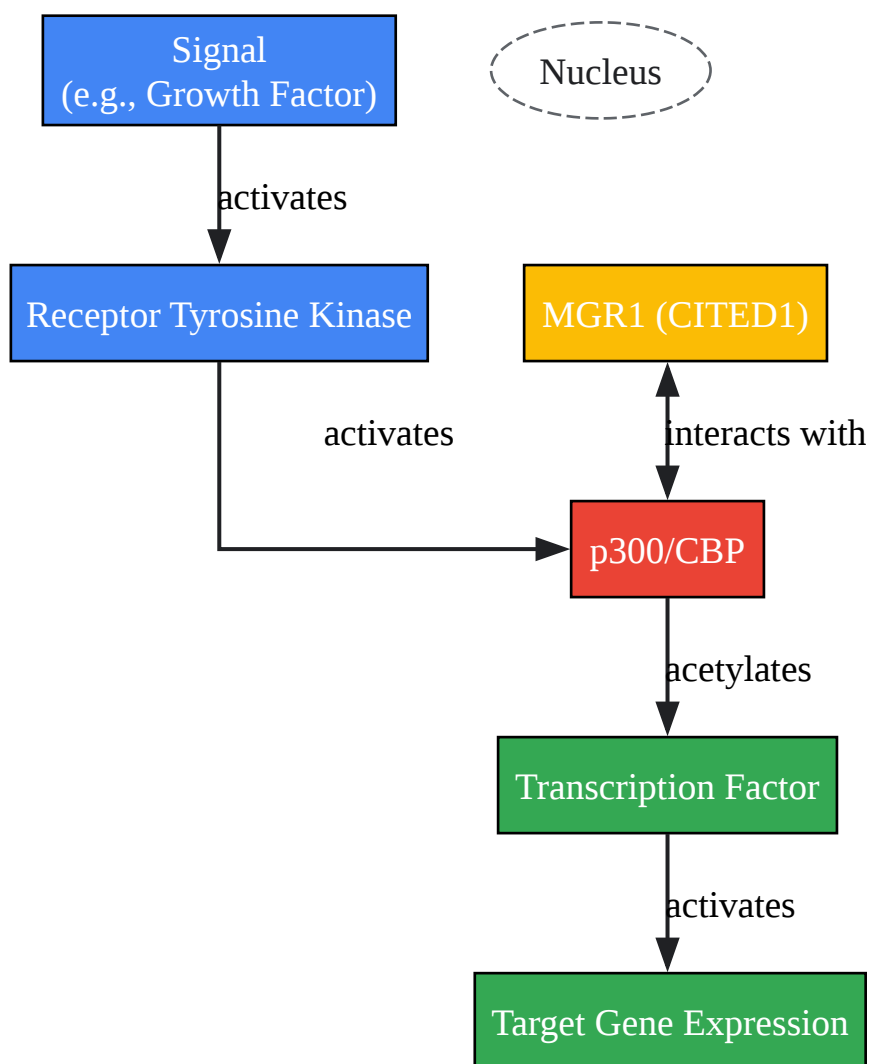
Logical Workflow for Assessing Antibody Cross-Reactivity



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Caption: Workflow for assessing **MGR1** antibody cross-reactivity.

Signaling Pathway Involving MGR1 (CITED1)



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